3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a piperazine derivative featuring a 2,2-difluoroethyl substituent on the piperazine ring and a butanoic acid chain. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating biological targets, such as G protein-coupled receptors (GPCRs) and enzymes. The difluoroethyl group introduces electronegative fluorine atoms, which may enhance metabolic stability and influence lipophilicity compared to non-fluorinated analogs . The butanoic acid moiety contributes to solubility in aqueous environments, a critical factor for bioavailability.
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(6-10(15)16)14-4-2-13(3-5-14)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBNBAORVSBKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCN(CC1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine derivatives with difluoroethyl compounds under controlled conditions. The process may include steps such as:
Formation of the Piperazine Intermediate: This involves the reaction of piperazine with a difluoroethyl halide (e.g., difluoroethyl bromide) in the presence of a base like potassium carbonate.
Introduction of the Butanoic Acid Moiety: The intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has a unique structure characterized by a piperazine ring and a difluoroethyl substituent, which contributes to its biological activity. The molecular formula is , and its structural formula can be represented as follows:
GPR120 Agonism
Research indicates that derivatives of this compound act as agonists for GPR120, a G protein-coupled receptor implicated in metabolic regulation. Agonism of GPR120 has potential applications in treating obesity and type 2 diabetes due to its role in enhancing insulin sensitivity and promoting the secretion of glucagon-like peptide-1 (GLP-1) .
Anticancer Activity
Studies have demonstrated that compounds related to this compound exhibit anticancer properties. For instance, modifications to the piperazine moiety have been shown to enhance the selectivity and potency against various cancer cell lines. These compounds are being investigated for their ability to inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancers .
Neuropharmacological Effects
There is emerging evidence that this compound may influence neurotransmitter systems, particularly in the context of anxiety and depression. Its structural similarity to other psychoactive agents suggests potential applications in developing new antidepressants or anxiolytics .
Case Study 1: GPR120 Agonist Development
In a study focused on GPR120 agonists, researchers synthesized several derivatives of butanoic acid, including those with the difluoroethyl substitution. These compounds were tested for their ability to activate GPR120 in vitro, demonstrating enhanced activity compared to non-substituted analogs. This research supports the hypothesis that fluorinated compounds can improve receptor binding affinity and efficacy .
Case Study 2: Antitumor Activity Evaluation
A series of experiments were conducted to evaluate the antitumor efficacy of modified piperazine derivatives derived from this compound. In vivo studies using xenograft models showed significant tumor reduction compared to controls, suggesting that these compounds could be viable candidates for further clinical development .
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Methylpiperazin-1-yl)benzoic Acid
- Structure : A benzoic acid derivative with a methyl-substituted piperazine.
- Molecular Weight : 220.26 g/mol (vs. ~234.24 g/mol estimated for the target compound) .
- Benzoic acid (aromatic carboxylate) vs. butanoic acid (aliphatic carboxylate) may alter solubility and binding affinity to targets.
4-[4-(3-Methylphenyl)piperazin-1-yl]butanoic Acid
- Structure: Piperazine substituted with a 3-methylphenyl group and butanoic acid.
- Molecular Weight : 262.35 g/mol .
- Key Differences :
- The aromatic 3-methylphenyl group increases lipophilicity compared to the aliphatic difluoroethyl group, possibly affecting blood-brain barrier penetration.
- Absence of fluorine atoms reduces electronic effects on the piperazine ring.
4-Oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butanoic Acid
- Structure: Features a pyridinyl substituent and a ketone group on the butanoic acid chain.
- Similarity Score : 0.82 (structural similarity to the target compound) .
- Key Differences :
- The oxo group introduces a hydrogen-bond acceptor, which may enhance interactions with polar residues in target proteins.
- Pyridinyl substituent vs. difluoroethyl alters electronic and steric profiles.
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic Acid
- Structure: Contains a dioxopiperazine ring (oxidized piperazine) and butanoic acid.
- Molecular Weight : ~242.25 g/mol (estimated) .
- Oxidation of the piperazine ring may affect metabolic pathways compared to non-oxidized analogs.
Tabulated Comparison of Key Parameters
Discussion of Pharmacological and Physicochemical Implications
- Lipophilicity: Aliphatic chains (e.g., butanoic acid) generally improve solubility compared to aromatic analogs (e.g., benzoic acid), but fluorinated groups may counterbalance this by increasing hydrophobicity.
- Metabolic Stability: Difluoroethyl substitution is known to resist oxidative metabolism, a advantage over methyl or phenyl groups in drug design .
Biological Activity
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, particularly the difluoroethyl group and piperazine ring, suggest potential biological activities that warrant detailed investigation. This article compiles findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, along with a butanoic acid moiety that may influence its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluoroethyl group enhances binding affinity to certain molecular targets, potentially leading to modulation of neurotransmitter systems. The piperazine ring is known to interact with neurotransmitter receptors, which may influence neurological pathways and provide therapeutic effects.
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit antinociceptive properties. For instance, studies involving related piperazine derivatives have shown efficacy in pain models, suggesting potential applications in pain management therapies.
Neuropharmacological Studies
The compound has been investigated for its neuropharmacological properties. In particular, it has been explored for its potential role in treating disorders such as schizophrenia and anxiety by modulating neurotransmitter systems . The piperazine structure is often associated with compounds that exhibit antipsychotic effects.
Antimicrobial Activity
There are indications that derivatives of this compound may possess antimicrobial properties. Research into similar piperazine-based compounds has highlighted their effectiveness against various bacterial strains, suggesting that this compound could also exhibit such activity .
Study on Pain Management
A study focused on the antinociceptive effects of piperazine derivatives demonstrated that certain modifications led to enhanced efficacy in pain models. The results indicated that compounds with difluoroethyl substitutions had improved potency compared to their non-substituted counterparts.
Investigation in Schizophrenia Treatment
Clinical trials have been conducted to evaluate the efficacy of similar compounds in treating schizophrenia. These studies suggest that the modulation of dopaminergic and serotonergic systems through such piperazine derivatives could lead to significant improvements in patient outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Piperazine derivative | Antinociceptive, neuropharmacological |
| 4-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]butanoic acid | Piperazine derivative | Antidepressant effects |
| 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid | Piperazine derivative | Antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
